

Spectroscopic Analysis of Cyclohexyl Methyl Sulfide: A Technical Guide

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Compound of Interest		
Compound Name:	Cyclohexyl methyl sulfide	
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An in-depth examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of **cyclohexyl methyl sulfide**, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for **cyclohexyl methyl sulfide** (C₇H₁₄S), a sulfur-containing organic compound. The following sections detail the characteristic signals observed in ¹H NMR, ¹³C NMR, and mass spectra, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for **cyclohexyl methyl sulfide**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **cyclohexyl methyl sulfide** is characterized by two main regions corresponding to the protons of the cyclohexyl ring and the methyl group. The complex multiplets for the cyclohexyl protons arise from the various axial and equatorial environments in the chair conformation of the ring.[1]



Proton Type	Chemical Shift (δ) ppm	Multiplicity
Cyclohexyl Protons (11H)	1.2 - 2.0	Complex Multiplet
Methyl Protons (-SCH₃) (3H)	2.1 - 2.2	Singlet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cyclohexyl ring, four distinct carbon signals are expected in addition to the methyl carbon.

Carbon Type	Chemical Shift (δ) ppm
C1 (C-S)	48 - 50
C2, C6	25 - 35
C3, C5	25 - 35
C4	25 - 35
-SCH₃	~15.6

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For **cyclohexyl methyl sulfide**, electron ionization (EI) is a common method.

The mass spectrum of **cyclohexyl methyl sulfide** shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 130, corresponding to its molecular weight.[1] The most abundant fragment, known as the base peak, is observed at m/z 82. This corresponds to the loss of the methylthio radical (•SCH₃) to form the stable cyclohexyl cation.



Fragment Ion	m/z	Relative Abundance
[C7H14S]+ (Molecular Ion)	130	Moderate
[C ₆ H ₁₀] ⁺ (Cyclohexyl Cation)	82	100% (Base Peak)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for small organic molecules like **cyclohexyl methyl sulfide**.

NMR Spectroscopy Protocol

- Sample Preparation: A sample of 5-10 mg of cyclohexyl methyl sulfide is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrument Parameters:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 8-16, depending on the concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - ¹³C NMR:
 - Pulse Program: Proton-decoupled experiment.
 - Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.



- Spectral Width: 0-220 ppm.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

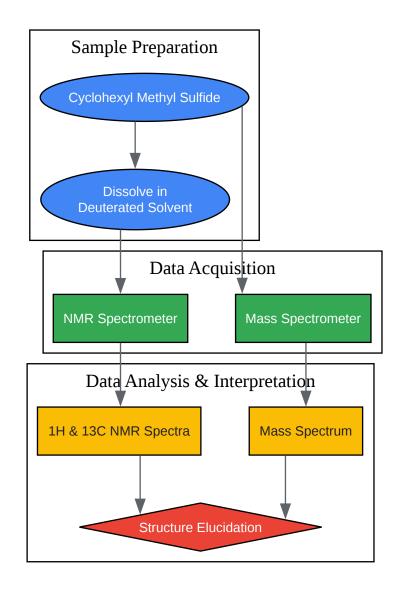
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: A dilute solution of **cyclohexyl methyl sulfide** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, which is maintained under a high vacuum. This causes the ejection of an electron from the molecule, forming a molecular ion (M+).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

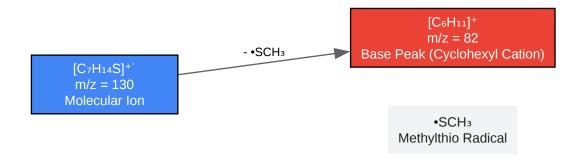
The following diagrams illustrate the workflow of spectroscopic analysis and the fragmentation pathway of **cyclohexyl methyl sulfide** in mass spectrometry.





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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: Primary fragmentation pathway of **cyclohexyl methyl sulfide** under electron ionization.

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References

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